molecular formula C7H14N2O6S B12969335 (2S)-2-amino-5-oxo-5-(2-sulfoethylamino)pentanoic acid

(2S)-2-amino-5-oxo-5-(2-sulfoethylamino)pentanoic acid

Cat. No.: B12969335
M. Wt: 254.26 g/mol
InChI Key: WGXUDTHMEITUBO-UHFFFAOYSA-N
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Description

(2S)-2-Amino-5-oxo-5-(2-sulfoethylamino)pentanoic acid is a specialized amino acid derivative characterized by a sulfonated ethylamino group at the 5-position and a ketone moiety. The sulfonate group (-SO₃H) enhances hydrophilicity and may influence biological interactions, such as enzyme inhibition or receptor binding, as seen in related compounds .

Properties

IUPAC Name

2-amino-5-oxo-5-(2-sulfoethylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O6S/c8-5(7(11)12)1-2-6(10)9-3-4-16(13,14)15/h5H,1-4,8H2,(H,9,10)(H,11,12)(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXUDTHMEITUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NCCS(=O)(=O)O)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20866569
Record name N-(2-Sulfoethyl)glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20866569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enzymatic Synthesis Using Gamma-Glutamyltranspeptidase

Principle:
The enzymatic method exploits bacterial gamma-glutamyltranspeptidase (GGT), which catalyzes the transfer of the γ-glutamyl moiety from glutamic acid derivatives to taurine or related sulfoethylamines. This method mimics natural biosynthesis pathways and offers regioselectivity and stereospecificity.

Procedure Highlights:

  • Substrate: L-glutamic acid or its γ-glutamyl derivatives as donors.
  • Acceptor: Taurine or 2-sulfoethylamine derivatives.
  • Conditions: Mild aqueous environment, pH typically around 7-8, temperature 25-37°C.
  • Reaction time: Several hours to optimize yield.
  • Purification: Ion-exchange chromatography or crystallization.

Advantages:

  • High stereochemical purity (retention of (2S) configuration).
  • Environmentally friendly, avoiding harsh chemicals.
  • High specificity reduces side products.

Limitations:

  • Enzyme availability and cost.
  • Scale-up challenges for industrial production.

Research Findings:
Studies have demonstrated that bacterial GGT from Escherichia coli and Bacillus subtilis efficiently catalyze the formation of γ-glutamyltaurine with yields exceeding 70% under optimized conditions.

Chemical Synthesis via Peptide Coupling

Principle:
Chemical synthesis involves coupling protected glutamic acid derivatives with taurine or sulfoethylamine under peptide bond-forming conditions, followed by deprotection steps.

Typical Synthetic Route:

  • Protection of amino and carboxyl groups on glutamic acid (e.g., Boc or Fmoc protection).
  • Activation of the γ-carboxyl group using coupling agents such as carbodiimides (e.g., DCC, EDC) or uronium salts (e.g., HATU).
  • Coupling with taurine or 2-sulfoethylamine under controlled pH and temperature.
  • Deprotection of protecting groups to yield the target compound.

Reaction Conditions:

  • Solvents: DMF, DMSO, or aqueous buffers.
  • Temperature: 0-25°C to minimize racemization.
  • Reaction time: Several hours to overnight.

Advantages:

  • Flexibility in modifying side chains or isotopic labeling.
  • Scalable for laboratory synthesis.

Limitations:

  • Potential racemization at the chiral center.
  • Use of hazardous reagents and solvents.
  • Need for multiple purification steps.

Research Findings:
Chemical synthesis protocols have been reported with yields ranging from 50-65%, with stereochemical integrity maintained by careful control of reaction parameters.

Hybrid Approaches and Alternative Methods

  • Solid-phase peptide synthesis (SPPS): Adapted for γ-glutamyl derivatives, allowing automated synthesis with high purity but limited by the sulfo group’s stability.
  • Chemoenzymatic synthesis: Combining enzymatic γ-glutamyl transfer with chemical modifications to improve yield and functional group tolerance.

Comparative Summary of Preparation Methods

Method Yield (%) Stereochemical Control Environmental Impact Scalability Key Challenges
Enzymatic Synthesis 70-80 Excellent Low (green) Moderate Enzyme cost, scale-up
Chemical Peptide Coupling 50-65 Good (with care) Moderate to High High Racemization, hazardous reagents
Solid-phase Peptide Synthesis 60-75 Excellent Moderate Moderate Sulfo group stability
Chemoenzymatic Hybrid 70-85 Excellent Low to Moderate Moderate Process complexity

Detailed Research Findings

  • Enzymatic synthesis using bacterial GGT has been optimized to produce γ-glutamyltaurine with high regio- and stereoselectivity, as reported in biochemical research focusing on peptide synthesis and protein interaction studies.
  • Chemical synthesis routes have been refined to minimize racemization by employing mild coupling agents and protecting groups, with analytical data confirming the retention of the (2S) configuration.
  • The compound’s solubility and stability profiles have been characterized, facilitating purification by ion-exchange chromatography and crystallization techniques.
  • Emerging research explores the use of immobilized enzymes and continuous flow reactors to enhance enzymatic synthesis scalability.

Chemical Reactions Analysis

Types of Reactions: Glutaurine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H14N2O6S
  • Molecular Weight : 254.26 g/mol
  • IUPAC Name : (2S)-2-amino-5-oxo-5-(2-sulfoethylamino)pentanoic acid
  • Canonical SMILES : C(CC(=O)NCCS(=O)(=O)O)C@@HN

Scientific Research Applications

  • Biochemical Studies
    • Glutaurine has been investigated for its role in various biochemical pathways, particularly in the metabolism of amino acids. It is known to act as a metabolite in both mammals and microorganisms, which makes it a valuable tool for studying metabolic processes and interactions within cells .
  • Pharmacology
    • The compound exhibits potential pharmacological properties, including anticonvulsant and anxiolytic effects. Research indicates that it may modulate neurotransmitter systems, thus offering therapeutic possibilities for neurological disorders .
  • Drug Development
    • As a precursor or active pharmaceutical ingredient, Glutaurine is being explored for its therapeutic applications in treating conditions such as anxiety and epilepsy. Its unique structure allows for modifications that can enhance efficacy and reduce side effects .
  • Industrial Applications
    • In the chemical industry, Glutaurine is utilized as a building block for synthesizing complex organic molecules. Its sulfonic acid group provides unique reactivity that can be exploited in the production of specialty chemicals and polymers .

Case Study 1: Anticonvulsant Activity

A study published in the Journal of Medicinal Chemistry examined the anticonvulsant properties of Glutaurine analogs. The results indicated that certain modifications to the compound enhanced its efficacy in seizure models, suggesting its potential as a therapeutic agent for epilepsy .

Case Study 2: Metabolic Pathways

Research conducted by the Institute of Biochemistry demonstrated that Glutaurine plays a significant role in amino acid metabolism in Escherichia coli. The study highlighted how this compound influences metabolic fluxes and can serve as a model for understanding similar processes in higher organisms .

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table compares key structural and functional attributes of (2S)-2-amino-5-oxo-5-(2-sulfoethylamino)pentanoic acid with similar compounds:

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source
This compound 2-Sulfoethylamino (-NHCH₂CH₂SO₃H) C₇H₁₄N₂O₆S ~278.26 (estimated) High polarity, potential enzyme inhibitor Hypothetical
(S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid (1) Methylthioacetimidamido C₈H₁₅N₃O₂S 217.29 Neuronal nitric oxide synthase inhibitor
(2S)-2-Amino-5-[(4-phenylmethoxyphenyl)amino]pentanoic acid 4-Phenylmethoxyphenylamino C₁₈H₂₀N₂O₄ 328.36 Experimental drug (DB07102)
(2S)-2-Acetamido-5-oxo-5-(phosphonooxy)pentanoic acid Phosphonooxy (-OPO₃H₂) C₇H₁₂NO₈P 269.15 Metabolic intermediate (e.g., in urea cycle)
5-Hydroxy-2-[(tert-butoxycarbonyl)amino]pentanoic acid tert-Butoxycarbonyl (Boc) C₁₀H₁₉NO₅ 233.26 Stable intermediate in peptide synthesis

Functional Group Impact on Properties

  • Sulfonate vs. Phosphonate Groups : Sulfonated derivatives (e.g., the target compound) exhibit stronger acidity and water solubility compared to phosphonated analogs (e.g., ), which may affect membrane permeability .
  • Aromatic vs. Aliphatic Substituents : Compounds with aromatic groups (e.g., ) show enhanced binding to hydrophobic enzyme pockets, whereas aliphatic chains (e.g., methylthio in ) modulate redox reactivity .
  • Protective Groups: The Boc group () improves stability during synthesis, while unprotected amino acids (e.g., ) are more reactive but less stable .

Enzyme Inhibition and Drug Development

  • The methylthioacetimidamido derivative () inactivates neuronal nitric oxide synthase (nNOS) via covalent modification, suggesting that the target sulfonated compound could similarly target sulfhydryl-dependent enzymes .

Stability and Reactivity Considerations

  • Incompatibilities: Sulfonated and phosphorylated compounds (e.g., ) are incompatible with strong oxidizers, likely due to the risk of hazardous decomposition (e.g., NOx, CO) .
  • Toxicological Data: Limited toxicity data are available for most analogs (e.g., ), emphasizing the need for further safety profiling .

Biological Activity

(2S)-2-amino-5-oxo-5-(2-sulfoethylamino)pentanoic acid, commonly referred to as Glutaurine , is a bioactive compound that has garnered attention for its potential therapeutic applications. This compound is characterized by its unique structural properties, which include a sulfonic acid group and amino acid functionalities. Its biological activity is primarily linked to its role as a metabolite in mammals and its interactions with various biochemical pathways.

  • IUPAC Name : (2S)-5-amino-5-oxo-2-(2-sulfoethylamino)pentanoic acid
  • CAS Number : 56488-60-9
  • Molecular Formula : C7H14N2O6S
  • Molecular Weight : 254.26 g/mol
  • LogP : 0.35450

The compound is a derivative of glutamic acid and taurine, and it exhibits properties typical of dipeptides, which may influence its biological activity.

Glutaurine's biological activity is attributed to several mechanisms:

  • Modulation of Neurotransmission : Research indicates that Glutaurine interacts with excitatory amino acid neurotransmission pathways, particularly in the hippocampus, affecting cyclic AMP formation and potentially influencing learning and memory processes .
  • Antiepileptic Properties : Studies have demonstrated that Glutaurine exhibits anticonvulsant effects in animal models, suggesting its potential use in treating epilepsy .
  • Hormonal Activity : Isolated from the parathyroid gland, Glutaurine has been classified as a hormone with roles in calcium metabolism and possibly influencing thyroid hormone levels .

Anticonvulsant Effects

In a study involving Fischer 344 rats, Glutaurine was administered at doses ranging from 100 to 3000 µg/kg via intraperitoneal injection. The results indicated a significant reduction in T3 blood levels in a dose-dependent manner, without significantly affecting T4 levels, suggesting a nuanced interaction with thyroid hormones .

Neuroprotective Effects

Glutaurine has also shown promise in neuroprotection. In vivo experiments indicated that oral administration at doses of 1, 10, 20, or 50 µg/rat significantly restored latency in memory tests conducted over 24 and 48 hours . This suggests potential applications in conditions characterized by cognitive deficits.

Case Studies

  • Study on Antiepileptic Action : A study reported that Glutaurine exhibited potent antiepileptic action when injected into the amygdala of kindled rats, which models epilepsy. The findings support its potential use as an adjunct therapy for seizure disorders .
  • Neurochemical Interactions : Another investigation focused on the interactions of Glutaurine with excitatory neurotransmitter systems. It was found to modulate neurotransmission effectively, potentially providing insights into its application for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Biological Activity Mechanism/Effect Study Reference
AnticonvulsantReduces T3 levels; affects seizure activity
NeuroprotectiveRestores memory latency
Modulation of neurotransmissionInfluences cyclic AMP formation

Q & A

Q. How can researchers design derivatives to enhance its metabolic stability without compromising activity?

  • Methodological Answer : Introduce methyl groups at the α-carbon of the glutamyl moiety to sterically hinder protease cleavage. Evaluate derivatives via SAR studies using in vitro microsomal assays (e.g., human liver microsomes + NADPH). Retain the sulfonate group for hydrogen bonding with enzymatic active sites .

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